(E)-1-Chloro-2-propenylbenzene chemical properties and structure
(E)-1-Chloro-2-propenylbenzene chemical properties and structure
An In-depth Technical Guide to (E)-Cinnamyl Chloride for Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Cinnamyl chloride, systematically known as [(1E)-3-chloroprop-1-en-1-yl]benzene, is a versatile organohalogen compound that serves as a crucial intermediate in organic synthesis.[1] Its structure, featuring a reactive allylic chloride conjugated with a phenyl group, provides a unique platform for a variety of chemical transformations. This guide offers a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and applications of (E)-cinnamyl chloride, with a particular focus on its relevance to drug discovery and development.
Chemical Structure and Properties
The chemical structure of (E)-cinnamyl chloride consists of a benzene ring attached to a three-carbon propenyl chain with a chlorine atom at the terminal position and a trans (E) configuration of the double bond.
Chemical Formula: C₉H₉Cl[2]
Molecular Weight: 152.62 g/mol [3]
IUPAC Name: [(E)-3-chloroprop-1-enyl]benzene[3]
CAS Number: 2687-12-9[1]
Physical Properties
(E)-Cinnamyl chloride is a colorless to pale yellow liquid with a pungent, irritating odor at room temperature.[1][4] It is sparingly soluble in water but readily dissolves in common organic solvents like ethanol, ether, and chloroform.[1][5]
| Property | Value | Reference(s) |
| Appearance | Yellow to yellow-brown liquid | [4] |
| Melting Point | -19 °C | [4][6] |
| Boiling Point | 108 °C at 12 mmHg | [4][6] |
| Density | 1.096 g/mL at 25 °C | [4][6] |
| Refractive Index (n20/D) | 1.584 | [4][6] |
| Water Solubility | 0.2 g/L (20 °C) | [5] |
| Flash Point | 79 °C | [5] |
Spectroscopic Data
Spectroscopic methods are essential for the identification and characterization of (E)-cinnamyl chloride. While specific spectra for (E)-1-Chloro-2-propenylbenzene were not found, data for related isomers and similar structures provide valuable insights. For instance, 1H NMR and 13C NMR data are available for 1-Chloro-3-phenylpropane.[7][8][9]
Synthesis and Reactivity
(E)-Cinnamyl chloride is primarily produced synthetically, as it does not occur naturally.[1] A common and industrially relevant method involves the reaction of cinnamyl alcohol with a chlorinating agent, such as thionyl chloride, under solvent-free conditions.[10] This method is favored for its simplicity, high yield, and reduced environmental impact.[10]
General Synthesis Protocol: Chlorination of Cinnamyl Alcohol
This protocol describes a general method for the synthesis of cinnamyl chloride from cinnamyl alcohol using thionyl chloride.
Materials:
-
Cinnamyl alcohol
-
Thionyl chloride (SOCl₂)
-
Reaction flask with a magnetic stirrer and a reflux condenser
-
Dropping funnel
-
Ice bath
-
Tail gas absorption apparatus (e.g., containing a sodium hydroxide solution)
Procedure:
-
Place thionyl chloride in the reaction flask and cool the flask in an ice bath.
-
Slowly add cinnamyl alcohol to the cooled thionyl chloride via the dropping funnel while stirring. Maintain the reaction temperature below 15 °C during the addition.[10]
-
During the reaction, the produced hydrogen chloride and sulfur dioxide gases should be passed through a tail gas absorption apparatus.[10]
-
After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature until the reaction is complete (e.g., monitored by TLC).
-
The crude cinnamyl chloride can then be purified by vacuum distillation.
Reactivity
The reactivity of (E)-cinnamyl chloride is dominated by the presence of the allylic chloride. It readily undergoes nucleophilic substitution reactions, where the chloride ion is displaced by a variety of nucleophiles. This reactivity makes it a valuable precursor for the synthesis of a wide range of cinnamyl derivatives. For example, it reacts with aryl and alkenylgold(I) phosphanes in the presence of a palladium catalyst to yield α-substitution products.[4][6]
Due to its allylic nature, (E)-cinnamyl chloride can undergo both Sₙ1 and Sₙ2 reactions, as well as elimination reactions. The reaction pathway is influenced by the nature of the nucleophile, the solvent, and the reaction conditions. The carbocation intermediate formed in an Sₙ1-type reaction is stabilized by resonance with the phenyl ring and the double bond.
Caption: Synthesis and primary reaction pathways of (E)-cinnamyl chloride.
Applications in Research and Drug Development
(E)-Cinnamyl chloride and its derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The cinnamoyl moiety is a key pharmacophore found in various natural products and synthetic compounds with therapeutic potential.
Pharmaceutical Intermediate
(E)-Cinnamyl chloride serves as a key building block for the synthesis of various pharmaceutical intermediates.[11] Its derivatives have been explored for a range of pharmacological applications, including:
-
Anti-inflammatory and Antioxidant Agents: Cinnamoyl amides and esters, synthesized from cinnamyl chloride, have shown promise as anti-inflammatory and antioxidant agents.[11] These compounds can modulate key signaling pathways, such as the NF-κB pathway, which is involved in inflammation.[11]
-
Antifungal Agents: The compound is an important intermediate in the synthesis of antifungal agents.[1]
-
Calcium Channel Blockers: It is used in the synthesis of calcium antagonist drugs like flunarizine.[10]
Total Synthesis of Natural Products
(E)-Cinnamyl chloride has been utilized in the enantioselective total synthesis of bioactive marine diterpenes, such as helioporins C and E.[4][6]
Caption: Role of (E)-cinnamyl chloride in a typical drug discovery workflow.
Safety and Toxicology
(E)-Cinnamyl chloride is a reactive and hazardous chemical that must be handled with appropriate safety precautions. It is considered toxic upon inhalation, ingestion, or dermal contact.[1]
-
Irritant: It is irritating to the eyes, skin, and respiratory tract.[1][2] Prolonged exposure can lead to respiratory tract irritation, coughing, shortness of breath, and skin burns.[1]
-
Lachrymator: It is a lachrymator, causing tearing of the eyes.[3]
-
Hydrolysis: It can hydrolyze to form hydrochloric acid and cinnamaldehyde, both of which are irritants.[1]
Handling and Storage:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Work in a well-ventilated area or a fume hood.
-
Store in a cool, dry place away from incompatible materials.[6] Keep the container tightly closed.
Conclusion
(E)-Cinnamyl chloride is a valuable and versatile reagent in organic synthesis with significant applications in the pharmaceutical and fragrance industries. Its unique chemical structure and reactivity allow for the straightforward introduction of the cinnamyl moiety into a wide range of molecules, leading to the development of novel compounds with diverse biological activities. A thorough understanding of its chemical properties, synthesis, and safe handling is crucial for its effective and responsible use in research and development.
References
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- BenchChem. Application Notes and Protocols: Cinnamoyl Chloride in Pharmaceutical Intermediate Synthesis. Accessed January 14, 2026.
- ChemicalBook. 1-Chloro-3-phenylpropane(104-52-9) 1H NMR spectrum. Accessed January 14, 2026.
- Mol-Instincts. Cinnamyl chloride 2687-12-9 wiki. Accessed January 14, 2026.
- ChemicalBook. Cinnamyl chloride | 2687-12-9. Accessed January 14, 2026.
- Guidechem. 1-Chloro-3-phenylpropane 104-52-9. Accessed January 14, 2026.
- SpectraBase. 1-Chloro-3-phenylpropane. Accessed January 14, 2026.
- PubChem. Cinnamyl chloride | C9H9Cl | CID 639658. Accessed January 14, 2026.
- ChemBK. Cinnamyl chloride. Accessed January 14, 2026.
- LifeChem Pharma.
- Sigma-Aldrich. Cinnamyl chloride 95 2687-12-9. Accessed January 14, 2026.
- Google Patents. CN103012056A - Industrial preparation method of cinnamyl chloride. Accessed January 14, 2026.
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